4-Methylaminorex, cis-(+/-)-, is a synthetic stimulant drug that belongs to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories as an appetite suppressant but was later discontinued due to safety concerns. The compound is known for its stimulant properties and is commonly encountered in illicit drug markets under the street name "U4Euh" or "Ice" . Its chemical formula is with a molecular weight of approximately 176.22 g/mol .
The compound exists as a racemic mixture, which includes four stereoisomers: (±)-cis and (±)-trans. Among these, the (±)-cis isomer is predominantly found in recreational use and is associated with significant stimulant effects, including euphoria and increased cognitive function .
4-Methylaminorex exhibits significant biological activity as a central nervous system stimulant. It has been shown to produce effects similar to those of amphetamines and cocaine, including increased alertness, euphoria, and enhanced cognitive performance . Animal studies indicate that it has an abuse liability comparable to traditional stimulants, with the potential for addiction and adverse effects . The (±)-cis isomer has been reported to induce dopamine release, which correlates with its stimulant effects .
The synthesis of 4-Methylaminorex can be achieved through various methods:
The process yields both cis and trans isomers, with the cis form being more prevalent in illicit use .
Research into the interaction of 4-Methylaminorex with neurotransmitter systems reveals that it acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters. Studies have demonstrated that it can generalize stimulus properties similar to those of other psychostimulants like amphetamine and cocaine . Its interaction with these systems suggests significant implications for both therapeutic use—if any—and potential for abuse.
4-Methylaminorex shares similarities with several other stimulants. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Class | Primary Effects | Unique Features |
---|---|---|---|
4-Methylaminorex | 2-amino-5-aryloxazoline | Stimulant, euphoria | Stronger effects on dopamine release than some analogs |
Aminorex | 2-amino-5-aryloxazoline | Appetite suppressant | Linked to severe pulmonary hypertension |
Methamphetamine | Amphetamine derivative | Euphoria, increased energy | More potent neurotoxic effects |
Cocaine | Tropane alkaloid | Euphoria, increased alertness | Shorter duration of action compared to 4-methylaminorex |
Para-methyl-4-methylaminorex (4,4'-DMAR) | Aminoalkyl phenyl ether | Stimulant, potential neurotoxicity | Associated with multiple fatalities in recent studies |
4-Methylaminorex stands out due to its specific structural characteristics that influence its pharmacological profile, particularly its unique interaction with monoamine transporters compared to other stimulants .